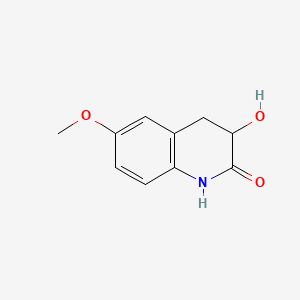

3-hydroxy-6-methoxy-3,4-dihydro-2(1H)-quinolinone

CAS No.: 301155-97-5

Cat. No.: VC13329455

Molecular Formula: C10H11NO3

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 301155-97-5 |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.20 g/mol |

| IUPAC Name | 3-hydroxy-6-methoxy-3,4-dihydro-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C10H11NO3/c1-14-7-2-3-8-6(4-7)5-9(12)10(13)11-8/h2-4,9,12H,5H2,1H3,(H,11,13) |

| Standard InChI Key | VHOCCPRJVNDFAC-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)NC(=O)C(C2)O |

| Canonical SMILES | COC1=CC2=C(C=C1)NC(=O)C(C2)O |

Introduction

Structural and Chemical Properties

Molecular Framework and Nomenclature

3-Hydroxy-6-methoxy-3,4-dihydro-2(1H)-quinolinone belongs to the dihydroquinolinone family, characterized by a partially hydrogenated quinoline backbone with a ketone group at position 2. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 193.20 g/mol. Key structural features include:

-

A hydroxyl (-OH) group at position 3.

-

A methoxy (-OCH₃) group at position 6.

Comparisons to analogs such as 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (C₉H₉NO₂, MW 163.17 g/mol) highlight the impact of substituents on properties like solubility and stability .

Physicochemical Data

While experimental data for the 3-hydroxy-6-methoxy derivative is sparse, extrapolation from related compounds suggests:

| Property | Predicted Value | Source Analog |

|---|---|---|

| Density | 1.28–1.35 g/cm³ | |

| Melting Point | 230–240°C | |

| Boiling Point | 400–425°C | |

| LogP (Partition Coefficient) | 1.2–1.5 | |

| pKa | ~9.8 (hydroxyl group) |

The hydroxyl and methoxy groups enhance polarity, potentially improving aqueous solubility compared to non-hydroxylated analogs .

Synthetic Methodologies

Key Routes for Analog Synthesis

Synthesis of dihydroquinolinones typically involves cyclization and functionalization steps:

Friedel-Crafts Alkylation

A common method for 6-hydroxy-3,4-dihydro-2(1H)-quinolinone involves intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide using Lewis acids (e.g., AlCl₃) in high-boiling solvents like DMSO or DMA at 150–220°C . Demethylation of the methoxy group yields the hydroxylated product .

Example Reaction Pathway:

Palladium-Catalyzed Cyclization

An alternative route employs palladium chloride to catalyze the cyclization of N-(4-alkoxyphenyl)-3-chloropropenamide under high pressure (3–5 kg) and temperature (100–110°C), followed by dealkylation to introduce hydroxyl groups .

Industrial and Regulatory Considerations

Regulatory Status

Related compounds are classified under HS Code 2933790090 (lactams) with a general tariff of 20.0% . No specific FDA approvals exist for the 3-hydroxy-6-methoxy variant, though cilostazol (a 6-hydroxy derivative) is approved for claudication .

Research Gaps and Future Directions

-

Synthetic Optimization: Developing metal-free or green catalytic methods for hydroxylation.

-

Pharmacokinetic Studies: Assessing bioavailability and metabolism of 3-hydroxy-6-methoxy derivatives.

-

Target Identification: Screening for kinase or receptor interactions via computational models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume